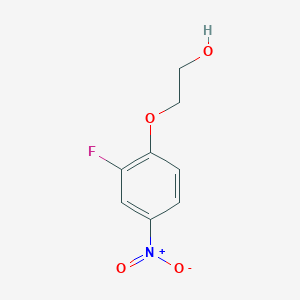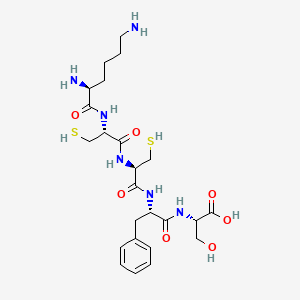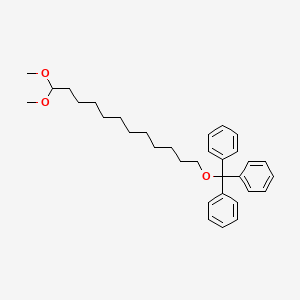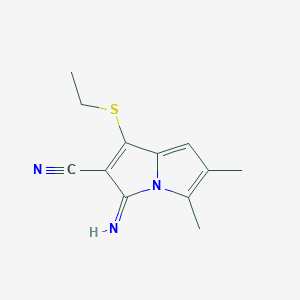![molecular formula C23H20Cl2O B12603316 4-[4,4-Bis(4-chlorophenyl)-3-butenyl]anisole CAS No. 649556-29-6](/img/structure/B12603316.png)
4-[4,4-Bis(4-chlorophenyl)-3-butenyl]anisole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4,4-Bis(4-chlorophenyl)-3-butenyl]anisole is an organic compound characterized by the presence of two chlorophenyl groups attached to a butenyl chain, which is further connected to an anisole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4,4-Bis(4-chlorophenyl)-3-butenyl]anisole typically involves the reaction of 4-chlorobenzyl chloride with anisole in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The resulting intermediate is then subjected to further reactions to introduce the butenyl chain, often through a Wittig reaction or similar olefination process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as column chromatography or recrystallization is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-[4,4-Bis(4-chlorophenyl)-3-butenyl]anisole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the double bond in the butenyl chain to a single bond, yielding a saturated derivative.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl groups, where nucleophiles such as amines or thiols replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride or potassium carbonate as bases, with nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Saturated derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
4-[4,4-Bis(4-chlorophenyl)-3-butenyl]anisole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-[4,4-Bis(4-chlorophenyl)-3-butenyl]anisole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Bis(4-chlorophenyl) sulfone: Another compound with two chlorophenyl groups, used in the production of polymers and specialty chemicals.
4,4’-Dichlorodiphenyl sulfone: Known for its use in the synthesis of rigid and temperature-resistant polymers.
Uniqueness
4-[4,4-Bis(4-chlorophenyl)-3-butenyl]anisole is unique due to the presence of the butenyl chain and anisole moiety, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
649556-29-6 |
|---|---|
Molecular Formula |
C23H20Cl2O |
Molecular Weight |
383.3 g/mol |
IUPAC Name |
1-[4,4-bis(4-chlorophenyl)but-3-enyl]-4-methoxybenzene |
InChI |
InChI=1S/C23H20Cl2O/c1-26-22-15-5-17(6-16-22)3-2-4-23(18-7-11-20(24)12-8-18)19-9-13-21(25)14-10-19/h4-16H,2-3H2,1H3 |
InChI Key |
OTIOUCKJVKUMPN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCC=C(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Benzene, 1,1'-[(4-methoxyphenyl)methylene]bis[2-methoxy-5-methyl-](/img/structure/B12603241.png)


![5,15-Bis(3,5-di-tert-butylphenyl)-10-(4-methylphenyl)-20-{4-[(trimethylsilyl)ethynyl]phenyl}porphyrin](/img/structure/B12603276.png)

![Trimethyl{3-[1-(thiophen-2-yl)cyclohexyl]cyclopenta-2,4-dien-1-yl}silane](/img/structure/B12603280.png)

![1-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}azepan-2-one](/img/structure/B12603284.png)

![2,3,7,7-Tetramethylbicyclo[2.2.1]heptane-2,3-diol](/img/structure/B12603295.png)

![2H-Pyran, 2-[(2-chloro-2-propen-1-yl)oxy]tetrahydro-](/img/structure/B12603303.png)
